molecular formula C5H2Cl2FNO2S B14839511 6-Chloro-4-fluoropyridine-2-sulfonyl chloride

6-Chloro-4-fluoropyridine-2-sulfonyl chloride

Cat. No.: B14839511
M. Wt: 230.04 g/mol
InChI Key: FPDXPXMZESCXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride functional group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a fluorinated pyridine precursor. One common method is the reaction of 6-chloro-4-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often performed in polar solvents like DMF or THF.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used to convert the sulfonyl chloride group to a sulfonyl hydride.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Coupled Products: Formed from Suzuki-Miyaura coupling reactions with boronic acids or esters.

Scientific Research Applications

6-Chloro-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or hydroxyl groups. The presence of chlorine and fluorine atoms on the pyridine ring further enhances its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropyridine-2-sulfonyl chloride: Similar structure but lacks the chlorine atom.

    4-Chloro-2-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.

    2-Chloro-4-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.

Uniqueness

6-Chloro-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl chloride functional group. This combination of substituents imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C5H2Cl2FNO2S

Molecular Weight

230.04 g/mol

IUPAC Name

6-chloro-4-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H

InChI Key

FPDXPXMZESCXAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.